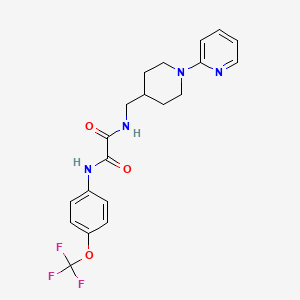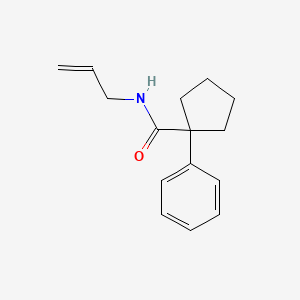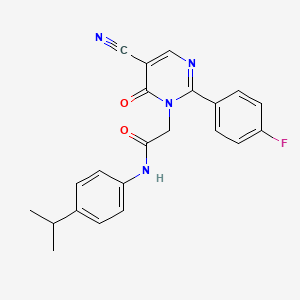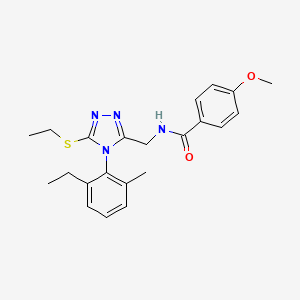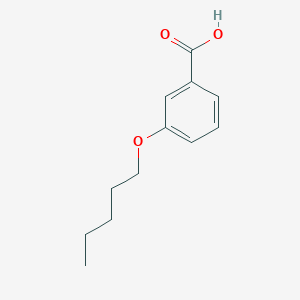![molecular formula C17H11FN2O2S B2998731 2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291854-24-4](/img/structure/B2998731.png)
2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C17H11FN2O2S . It has an average mass of 326.345 Da and a monoisotopic mass of 326.052521 Da .
Synthesis Analysis
The synthesis of similar benzofuro[3,2-d]pyrimidin-4(3H)-ones has been reported in the literature . The synthesis typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by reaction with alkyl halides or halogenated aliphatic esters . The specific synthesis process for “2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” might be similar, but the exact process is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar . The specific structure of “2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” might be similar, but the exact structure is not available in the retrieved sources.Scientific Research Applications
Antimicrobial Agent
This compound has been found to exhibit considerable inhibition effects against various bacterial infections . For instance, it has shown significant effectiveness in preventing infections caused by tobacco bacterial wilt (Ralstonia solanacearum), tomato bacterial wilt (Pseudomonas solanacearum), and Xanthomonas oryzae .
Fungicide
The compound is a new oxadiazole fungicide and belongs to sulfone derivatives . It has been granted a certificate for field trial during the valid period from 2014 to 2017 by the Ministry of Agriculture of China .
Pesticide Residue Analysis
A new method was developed for the determination of this compound in tomato and soil by ultra-performance liquid chromatography equipped with a photo-diode array detector . This could be useful in monitoring pesticide residues in agricultural products and ensuring food safety .
Synthesis of New Derivatives
The compound can be used as a starting material for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These new derivatives could have different properties and potential applications .
Hydrolysis and Photolysis Studies
The compound has been studied for its hydrolysis and photolysis kinetics . Understanding these kinetics can be helpful for its safety assessment and increase the understanding of its behavior in water environments .
Environmental Contamination and Toxicology
The compound has been studied for its environmental contamination and toxicology . This is important for assessing its environmental impact and potential risks to human health .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-23-17-19-14-12-3-1-2-4-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVDDQMOVPHVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2998651.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)
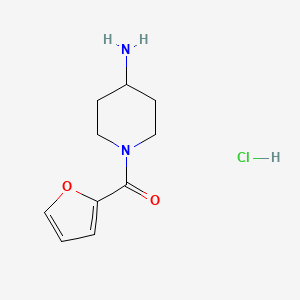
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
![3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B2998656.png)
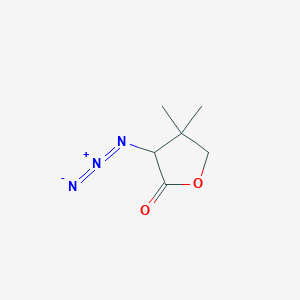
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
